Cas no 1211508-26-7 (4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol)

4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol 化学的及び物理的性質
名前と識別子
-
- (4-methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol
- Z1013796330
- [4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]methanol
- 4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol
-
- MDL: MFCD17217905
- インチ: 1S/C9H14N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h12H,2-6H2,1H3
- InChIKey: XAIKFBOYLZLXCC-UHFFFAOYSA-N
- SMILES: S1C(CO)=C(C)N=C1N1CCCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- XLogP3: 1.4
- トポロジー分子極性表面積: 64.599
4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2842786-5.0g |
[4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]methanol |
1211508-26-7 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
Aaron | AR028LHG-2.5g |
[4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]methanol |
1211508-26-7 | 95% | 2.5g |
$1909.00 | 2025-02-16 | |
Aaron | AR028LHG-500mg |
[4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]methanol |
1211508-26-7 | 95% | 500mg |
$776.00 | 2025-02-16 | |
Aaron | AR028LHG-10g |
[4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]methanol |
1211508-26-7 | 90% | 10g |
$4160.00 | 2023-12-16 | |
Enamine | EN300-2842786-0.05g |
[4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]methanol |
1211508-26-7 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
Enamine | EN300-2842786-0.25g |
[4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]methanol |
1211508-26-7 | 95.0% | 0.25g |
$347.0 | 2025-02-20 | |
Enamine | EN300-2842786-2.5g |
[4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]methanol |
1211508-26-7 | 95.0% | 2.5g |
$1370.0 | 2025-02-20 | |
Enamine | EN300-2842786-1g |
[4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]methanol |
1211508-26-7 | 90% | 1g |
$699.0 | 2023-09-07 | |
Aaron | AR028LHG-250mg |
[4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]methanol |
1211508-26-7 | 95% | 250mg |
$503.00 | 2025-02-16 | |
Aaron | AR028LHG-5g |
[4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]methanol |
1211508-26-7 | 95% | 5g |
$2814.00 | 2025-02-16 |
4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol 関連文献
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
9. Book reviews
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanolに関する追加情報
Chemical Profile of 4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol (CAS No. 1211508-26-7)
4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 1211508-26-7, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities and therapeutic potential. The presence of a pyrrolidine moiety and a hydroxymethyl functional group at the 5-position of the thiazole ring contributes to its unique chemical properties and makes it a promising candidate for further investigation in drug discovery.
The molecular structure of 4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol consists of a thiazole core substituted with a methyl group at the 4-position, a pyrrolidine ring at the 2-position, and a hydroxymethyl group at the 5-position. This arrangement creates a molecule with multiple sites for interaction with biological targets, making it an intriguing subject for medicinal chemistry studies. The thiazole ring itself is well-documented for its role in various pharmacological applications, including antimicrobial, antifungal, and anti-inflammatory effects.
In recent years, there has been growing interest in developing novel thiazole-based compounds due to their favorable pharmacokinetic properties and low toxicity profiles. The pyrrolidine moiety in 4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol is particularly noteworthy, as it is commonly found in biologically active molecules and can enhance binding affinity to target proteins. This structural feature has led to extensive research into pyrrolidine-containing derivatives as potential therapeutic agents.
One of the most compelling aspects of 4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. The structural framework of this compound allows for selective binding to specific kinase domains, making it a valuable scaffold for designing targeted therapies.
Recent studies have highlighted the importance of thiazole derivatives in inhibiting tyrosine kinases, which are overactive in many cancers. The hydroxymethyl group at the 5-position of the thiazole ring in 4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol provides a hydrogen bonding site that can interact with key residues in the kinase active site. This interaction can modulate the enzyme's activity and potentially lead to therapeutic benefits.
The pyrrolidine substituent further enhances the compound's binding affinity by forming additional non-covalent interactions with the kinase target. Pyrrolidine rings are known to be versatile pharmacophores that can engage hydrophobic pockets and aromatic residues within protein binding sites. This dual interaction mechanism makes 4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol an attractive candidate for further optimization as a kinase inhibitor.
In addition to its potential as a kinase inhibitor, 4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol has shown promise in other therapeutic areas. For instance, its structural similarity to known antimicrobial agents suggests that it may exhibit similar properties when tested against bacterial or fungal pathogens. The presence of both hydrophobic and polar functional groups allows for favorable interactions with biological membranes and target enzymes.
The synthesis of 4-methyl-2-(pyrrolidin-1-yll)-1,3-thiazol--5--ylmethanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include cyclization reactions to form the thiazole ring and nucleophilic substitution reactions to introduce the pyrrolidine and hydroxymethyl groups. Advanced synthetic techniques such as transition metal catalysis have been employed to improve efficiency and selectivity.
The pharmacological evaluation of 4-methyl--(pyrrolidin--l--yil)--l--3--thi-a-zol--5--ylmethanol has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit specific kinases with high potency and selectivity. These findings have encouraged researchers to explore its potential as an anticancer agent further. In vivo studies have provided additional insights into its pharmacokinetic properties and toxicity profile.
The development of novel drug candidates often involves structural modifications to enhance efficacy while minimizing side effects. Future research on 4-methyl--(py-rrolidin-l-yil)--l--3--thia-zol--5-ylmethanol may focus on optimizing its chemical structure to improve solubility, bioavailability, and metabolic stability. Additionally, exploring analogs with different substituents may reveal new biological activities or enhance existing ones.
The use of computational methods such as molecular docking and virtual screening has become increasingly important in drug discovery research. These tools allow researchers to predict how potential drug candidates will interact with biological targets at an atomic level. By leveraging these computational approaches, 4-methyl--(py-rro-lidin-l-yil)--l--3--thia-zol--5-ylmethanol can be further optimized before moving into costly experimental validation stages.
In conclusion, 4-methyl--(py-rro-lidin-l-yil)--l--3--thia-zol--5-ylmethanol (CAS No, 1211508267) is a structurally intriguing compound with significant potential in pharmaceutical applications particularly as a kinase inhibitor.* Its unique combination*of functional groups,*including*the *thia-zole core,*the *pyrro-lidine moiety,*and*the *hydroxymethy-l group,*makes*it*a promising scaffold*for developing targeted therapies.*Further research*is warranted*to fully explore*its pharmacological properties*and therapeutic potential.
1211508-26-7 (4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazol-5-ylmethanol) Related Products
- 3010-81-9(Tris(4-methoxyphenyl)methanol)
- 151919-01-6(1'-(2-(2-Ethyl)-2-oxoethyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one)
- 1805698-24-1(3-Ethyl-4-hydroxyphenylhydrazine)
- 2171950-07-3(3-N,2-diethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 383136-01-4(1-(4-Methyl-1,3-thiazol-2-yl)-1h-pyrrole-2-carbaldehyde)
- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)
- 617696-02-3(N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)
- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 865363-93-5(Islatravir)
- 1519644-97-3(1-(4-methylpyridin-2-yl)cyclobutylmethanamine)




